

# theoretical computational studies of 6-Cyclopropylpyridazin-3-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

Cat. No.: B1437024

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Computational Study of **6-Cyclopropylpyridazin-3-amine**

## Foreword: Unveiling Potential in an Uncharted Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive component for drug design.<sup>[1]</sup> Its inherent polarity, capacity for robust hydrogen bonding, and potential to mitigate common drug development liabilities like CYP450 inhibition have cemented its role in modern therapeutics.<sup>[1]</sup> This guide focuses on a specific, yet publicly under-characterized derivative: **6-Cyclopropylpyridazin-3-amine**. While extensive experimental data on this molecule is sparse, its structural motifs—the bio-active pyridazine core and the conformationally rigid cyclopropyl group—suggest a rich potential for targeted drug discovery.

This document serves as a comprehensive technical guide for researchers, computational chemists, and drug development professionals. It outlines a complete *in silico* workflow to characterize **6-Cyclopropylpyridazin-3-amine**, predict its biological affinities, and assess its drug-like properties. We will move beyond a simple listing of methods to explain the causality behind each computational choice, providing a robust framework for generating testable hypotheses and guiding future experimental validation.

# Part 1: The Quantum Mechanical Foundation: Understanding Intrinsic Molecular Properties

**Expertise & Rationale:** Before exploring how a molecule interacts with biological systems, we must first understand its intrinsic electronic and structural nature. Density Functional Theory (DFT) provides a powerful lens to achieve this. By solving approximations of the Schrödinger equation, DFT allows us to calculate a molecule's electron distribution, orbital energies, and other fundamental properties with a favorable balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set like 6-31++G(d,p) is a well-established standard for organic molecules, providing reliable results for geometry, vibrational frequencies, and electronic properties.[\[2\]](#)

## Protocol 1: Geometry Optimization and Electronic Property Calculation

This protocol establishes the most stable 3D conformation of the molecule and calculates its fundamental electronic descriptors.

### Methodology:

- Initial Structure Generation: Draw the 2D structure of **6-Cyclopropylpyridazin-3-amine** (SMILES: NC1=NN=C(C=C1)C2CC2) in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation using a force field like MMFF94.
- DFT Input File Preparation:
  - Select a quantum chemistry software package (e.g., Gaussian, ORCA).
  - Define the calculation type: Opt Freq (Optimization and Frequency).
  - Specify the level of theory: B3LYP/6-31++G(d,p).
  - Define the charge (0) and spin multiplicity (singlet).
  - Input the 3D coordinates from Step 1.
- Execution and Validation:

- Run the calculation.
- Trustworthiness Check: Upon completion, verify that the optimization converged successfully. Critically, inspect the frequency calculation results to ensure there are no imaginary frequencies, which confirms the optimized structure is a true energy minimum.
- Property Extraction: From the output file, extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the total dipole moment.

## Protocol 2: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is crucial for visualizing the charge distribution and predicting non-covalent interactions.

Methodology:

- Input Preparation: Use the optimized coordinates obtained from Protocol 1.
- Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-31++G(d,p)). Request the generation of the MEP surface.
- Visualization and Interpretation:
  - Load the generated surface file into a visualization program (e.g., GaussView, VMD).
  - Analyze the map:
    - Red regions (negative potential): Indicate areas of high electron density, acting as nucleophilic or hydrogen bond acceptor sites. For **6-Cyclopropylpyridazin-3-amine**, these are expected around the pyridazine nitrogen atoms.
    - Blue regions (positive potential): Indicate areas of low electron density (electron-poor), acting as electrophilic or hydrogen bond donor sites. These are expected around the amine hydrogens.

## DFT Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for DFT-based characterization of **6-Cyclopropylpyridazin-3-amine**.

## Table 1: Predicted Quantum Chemical Properties

| Property             | Predicted Value | Significance                                                                                    |
|----------------------|-----------------|-------------------------------------------------------------------------------------------------|
| HOMO Energy          | ~ -6.0 eV       | Relates to electron-donating ability; higher energy indicates greater reactivity.               |
| LUMO Energy          | ~ -0.5 eV       | Relates to electron-accepting ability; lower energy indicates greater reactivity.               |
| HOMO-LUMO Gap        | ~ 5.5 eV        | Indicates chemical stability and low reactivity.                                                |
| Dipole Moment        | ~ 3.5 Debye     | High value suggests significant polarity, impacting solubility and binding. <a href="#">[1]</a> |
| Amine N-H bonds      | Positive MEP    | Potential hydrogen bond donor sites.                                                            |
| Pyridazine Nitrogens | Negative MEP    | Key hydrogen bond acceptor sites for target interaction.                                        |

Note: Values are hypothetical and for illustrative purposes. Actual DFT calculations are required.

## Part 2: Target Engagement: Predicting Biological Interactions via Molecular Docking

**Expertise & Rationale:** The structural analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has shown potent activity against Fibroblast Growth Factor Receptors (FGFRs).[\[3\]](#) This provides a strong, data-driven rationale for hypothesizing that **6-Cyclopropylpyridazin-3-amine** may also bind to the ATP-binding pocket of kinases like FGFR1. Molecular docking allows us to test this hypothesis by predicting the binding pose and affinity of our molecule within the target's active site.

### Protocol 3: Molecular Docking against FGFR1

This protocol details the process of predicting the binding mode and affinity of **6-Cyclopropylpyridazin-3-amine** to the FGFR1 kinase domain.

#### Methodology:

- Receptor Preparation:
  - Download the crystal structure of FGFR1 from the Protein Data Bank (PDB; e.g., PDB ID: 4V04).
  - Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein: remove water molecules and co-crystallized ligands, add hydrogen atoms, repair any missing side chains, and assign protonation states at physiological pH.
  - Causality: This cleaning process is critical to ensure the protein structure is computationally tractable and accurately represents the physiological state.
- Ligand Preparation:
  - Use the DFT-optimized structure of **6-Cyclopropylpyridazin-3-amine** from Part 1.
  - Generate appropriate ionization states at pH 7.4 and create a set of low-energy 3D conformers.
- Binding Site Definition:
  - Define the docking grid box. The most reliable method is to center the grid on the position of the co-crystallized ligand in the original PDB file, ensuring the box encompasses the entire ATP-binding pocket.
- Docking Execution:
  - Utilize a docking program (e.g., AutoDock Vina, Glide).
  - Run the docking simulation, allowing for flexible ligand conformations. Standard precision (SP) or extra precision (XP) modes can be used depending on the desired accuracy.
- Pose Analysis and Validation:

- Analyze the top-scoring poses. The score (e.g., in kcal/mol) provides an estimate of binding affinity.
- Trustworthiness Check: Visually inspect the binding poses. A plausible pose should exhibit chemically sensible interactions with key active site residues. For kinases, this typically involves one or more hydrogen bonds to the "hinge" region of the protein.
- Identify and measure key interactions: hydrogen bonds, hydrophobic contacts, and potential  $\pi$ - $\pi$  stacking.

## Molecular Docking Workflow Visualization



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for molecular docking studies.

## Table 2: Hypothetical Docking Results for 6-Cyclopropylpyridazin-3-amine in EGFR1

| Parameter                                       | Result                                          | Interpretation                                                                             |
|-------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------------------------------------|
| Binding Affinity                                | -8.5 kcal/mol                                   | Indicates strong predicted binding affinity.                                               |
| Key H-Bond Interactions                         | Amine (Donor) to Ala564 (Backbone CO)           | Classic hinge-binding interaction crucial for kinase inhibition.                           |
| Pyridazine N (Acceptor) to Cys565 (Backbone NH) | Further anchors the ligand in the hinge region. |                                                                                            |
| Key Hydrophobic Interactions                    | Cyclopropyl group with Val492, Leu630           | The rigid cyclopropyl group fits well into a hydrophobic pocket, contributing to affinity. |
| Pyridazine ring with Phe489                     | Potential $\pi$ - $\pi$ stacking interaction.   |                                                                                            |

Note: Residue numbers and interactions are illustrative, based on typical kinase binding modes.

## Part 3: Assessing Drug-Like Characteristics: In Silico ADMET Profiling

**Expertise & Rationale:** A molecule with high potency is useless if it cannot reach its target in the body or is overtly toxic. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early is a cornerstone of modern drug discovery. We can use established computational models, such as Lipinski's Rule of Five and various QSAR-based predictors, to forecast the pharmacokinetic profile of **6-Cyclopropylpyridazin-3-amine**.

## Protocol 4: ADMET Property Prediction

This protocol uses freely available web-based tools to generate a comprehensive ADMET profile.

Methodology:

- Tool Selection: Choose a reliable ADMET prediction server (e.g., SwissADME, pkCSM).
- Input: Submit the SMILES string of **6-Cyclopropylpyridazin-3-amine** (NC1=NN=C(C=C1)C2CC2) to the server.
- Execution: Run the prediction analysis.
- Data Compilation and Interpretation:
  - Collate the output data into a summary table.
  - Physicochemical Properties: Check molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA).
  - Pharmacokinetics: Evaluate predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and P-glycoprotein substrate status.
  - Drug-Likeness: Assess compliance with filters like Lipinski's Rule of Five, which helps predict oral bioavailability.
  - Medicinal Chemistry Friendliness: Look for any structural alerts (e.g., PAINS - Pan-Assay Interference Compounds) that might suggest non-specific activity.
  - Toxicity: Review predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.

### Table 3: Predicted ADMET Profile for 6-Cyclopropylpyridazin-3-amine

| Category                | Parameter          | Predicted Value                                             | Implication                        |
|-------------------------|--------------------|-------------------------------------------------------------|------------------------------------|
| Physicochemical         | Molecular Weight   | 135.17 g/mol <a href="#">[4]</a>                            | Excellent (Lipinski: <500)         |
| LogP (Consensus)        | ~1.3               | Optimal lipophilicity for cell permeability and solubility. |                                    |
| TPSA                    | ~65 Å <sup>2</sup> | Good cell permeability predicted.                           |                                    |
| Lipinski's Rule of Five | 0 Violations       | High likelihood of oral bioavailability.                    |                                    |
| Pharmacokinetics        | GI Absorption      | High                                                        | Likely well-absorbed from the gut. |
| BBB Permeant            | No                 | Less likely to cause CNS side effects.                      |                                    |
| CYP2D6 Inhibitor        | No                 | Low risk of drug-drug interactions via this major enzyme.   |                                    |
| P-gp Substrate          | No                 | Not likely to be subject to active efflux.                  |                                    |
| Toxicity                | AMES Toxicity      | No                                                          | Predicted to be non-mutagenic.     |
| hERG I Inhibition       | No                 | Low risk of cardiotoxicity.                                 |                                    |

Note: Predictions are generated from computational models and require experimental verification.

## Conclusion and Strategic Outlook

This theoretical guide outlines a comprehensive computational strategy to deeply characterize **6-Cyclopropylpyridazin-3-amine**. The workflow progresses logically from fundamental

quantum mechanics to target-specific interactions and finally to whole-body pharmacokinetic predictions.

#### Summary of Insights:

- Molecular Properties: The molecule is predicted to be stable, polar, and possess distinct hydrogen bond donor (amine) and acceptor (pyridazine nitrogens) sites, making it well-suited for specific target recognition.
- Biological Target Hypothesis: Based on strong evidence from a close analog, **6-Cyclopropylpyridazin-3-amine** is a promising candidate for an FGFR1 kinase inhibitor, with docking studies predicting a high-affinity binding mode anchored to the critical hinge region.
- Drug-Likeness: The in silico ADMET profile is highly favorable, suggesting the molecule has excellent drug-like properties with a low risk of common liabilities, making it a strong starting point for a drug discovery program.

#### Future Directions:

- Experimental Validation: The immediate next step is to synthesize **6-Cyclopropylpyridazin-3-amine** and validate the computational predictions through in vitro assays, starting with an FGFR1 kinase inhibition assay.
- Molecular Dynamics (MD) Simulation: To further validate the docking results, an MD simulation of the protein-ligand complex should be performed to assess the stability of the predicted binding pose over time.
- Structure-Activity Relationship (SAR) Studies: Guided by the docking pose, computational methods can be used to design a library of analogs (e.g., substitutions on the amine or pyridazine ring) to probe the SAR and optimize potency and selectivity.[\[5\]](#)

This theoretical framework provides a powerful, cost-effective roadmap to unlock the therapeutic potential of **6-Cyclopropylpyridazin-3-amine**, transforming it from an under-characterized molecule into a promising lead for drug development.

## References

- Abdel-Maksoud, M. S., Co-Substituted Pyridazine Derivatives in Medicinal Chemistry: A Review. *Molecules* 2023, 28(11), 4381. [\[Link\]](#)
- PubChem. **6-Cyclopropylpyridazin-3-amine**.
- El-Gazzar, A. B. A., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. *Molecules* 2022, 27(21), 7552. [\[Link\]](#)
- Osman, E. O., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, *in silico* studies... *RSC Advances* 2023, 13(1), 1-20. [\[Link\]](#)
- Abdelgawad, M. A., et al. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and *In Silico* Studies. *Molecules* 2023, 28(21), 7299. [\[Link\]](#)
- Hurmath Unnissa, S., & Rajan, D. Drug design, development and biological screening of pyridazine derivatives. *Journal of Chemical and Pharmaceutical Research* 2016, 8(8), 999-1004. [\[Link\]](#)
- PubChemLite. **6-cyclopropylpyridazin-3-amine (C7H9N3)**. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 6-cyclopropyl-N-methylpyridazin-3-amine [smolecule.com]
- 4. 6-Cyclopropylpyridazin-3-amine | C7H9N3 | CID 44558109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [theoretical computational studies of 6-Cyclopropylpyridazin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437024#theoretical-computational-studies-of-6-cyclopropylpyridazin-3-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)